Cas no 2174001-35-3 (1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid)

1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid structure
2174001-35-3 structure
商品名:1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid
CAS番号:2174001-35-3
MF:C10H11NO3
メガワット:193.199242830276
CID:4786997
PubChem ID:136574193

1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
    • 1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
    • 1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid
    • インチ: 1S/C10H11NO3/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13)
    • InChIKey: BGFPYORHQKTTDQ-UHFFFAOYSA-N
    • ほほえんだ: O1C=NC=C1C12CCC(C1)C2C(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 281
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 63.3

1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1663343-10000mg
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95.0%
10g
$7803.0 2022-02-28
Enamine
EN300-1663343-5.0g
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95%
5g
$6545.0 2023-06-04
Chemenu
CM462827-100mg
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95%+
100mg
$*** 2023-03-29
Enamine
EN300-1663343-20mg
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95.0%
20mg
$303.0 2022-02-28
Enamine
EN300-1663343-25mg
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95.0%
25mg
$333.0 2022-02-28
Enamine
EN300-1663343-1mg
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95.0%
1mg
$147.0 2022-02-28
Enamine
EN300-1663343-1000mg
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95.0%
1g
$1815.0 2022-02-28
Enamine
EN300-1663343-2500mg
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95.0%
2500mg
$3556.0 2022-02-28
Aaron
AR01FJLG-500mg
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95%
500mg
$2445.00 2025-02-11
A2B Chem LLC
AY03752-5g
1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
2174001-35-3 95%
5g
$6925.00 2024-04-20

1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acid 関連文献

1-(1,3-oxazol-5-yl)bicyclo2.1.1hexane-5-carboxylic acidに関する追加情報

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid: A Novel Scaffold for Targeted Therapeutics

1-(1,3-Oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid, with the chemical identifier CAS No. 2174001-35-3, represents a promising molecular scaffold in modern pharmaceutical development. This compound belongs to a class of heterocyclic molecules characterized by a bicyclic framework fused with an oxazole ring, which has garnered significant attention in recent years due to its unique chemical properties and potential therapeutic applications. The structural complexity of this molecule, particularly the bicyclo[2.1.1]hexane core and the 1,3-oxazole heterocycle, provides a versatile platform for drug design and optimization. Researchers have increasingly focused on leveraging such scaffolds to address unmet medical needs, particularly in the treatment of neurodegenerative disorders and metabolic diseases.

The 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid molecule exhibits a highly rigid three-dimensional structure, which is critical for achieving optimal biological activity. The 1,3-oxazole ring system contributes to the molecule's aromaticity, while the bicyclo[2.1.1]hexane core provides a stable scaffold that can accommodate various functional groups. This structural arrangement allows for precise modulation of pharmacokinetic and pharmacodynamic properties, making it an attractive candidate for drug development. Recent studies have demonstrated that this scaffold can selectively interact with specific protein targets, thereby minimizing off-target effects and improving therapeutic outcomes.

Recent advancements in medicinal chemistry have highlighted the importance of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid in the design of small-molecule inhibitors for diseases such as Alzheimer's and Parkinson's. The 1,3-oxazole ring is known to enhance molecular stability and improve solubility, which are critical factors in the development of orally bioavailable drugs. Additionally, the bicyclo[2.1.1]hexane framework offers a unique conformational bias that can modulate protein-ligand interactions. These properties make the compound particularly suitable for targeting G protein-coupled receptors (GPCRs) and ion channels, which are key therapeutic targets in neurology and cardiology.

One of the most compelling aspects of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is its potential to serve as a lead compound for the development of novel therapeutics. Researchers have reported that this scaffold can be modified to enhance its potency and selectivity, making it a valuable tool in the discovery of drugs for chronic diseases. For instance, a recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant efficacy in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease. Such findings underscore the therapeutic potential of this molecule and its relevance in the context of modern drug discovery.

Furthermore, the 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid scaffold has been explored for its applications in metabolic disorders, including diabetes and obesity. The 1,3-oxazole ring system is known to influence metabolic pathways, while the bicyclo[2.1.1]hexane core can modulate enzyme activity. These properties make the compound a promising candidate for the development of drugs that target metabolic enzymes and improve insulin sensitivity. Ongoing research in this area is expected to yield new insights into the therapeutic potential of this scaffold.

The pharmacological profile of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is further enhanced by its ability to interact with multiple biological targets. The 1,3-oxazole ring is capable of forming hydrogen bonds with key residues in target proteins, while the bicyclo[2.1.1]hexane core provides steric hindrance that can modulate receptor activation. This dual mechanism of action is particularly advantageous in the treatment of complex diseases where multiple pathways are involved. The molecule's ability to achieve both high affinity and selectivity makes it a valuable asset in the development of multitarget drugs.

Another significant advantage of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is its synthetic accessibility. The bicyclo[2.1.1]hexane core can be efficiently synthesized using well-established methodologies, while the 1,3-oxazole ring can be introduced through various chemical transformations. This synthetic flexibility allows for the rapid generation of diverse derivatives, which can be further optimized for specific therapeutic applications. The ability to fine-tune the molecular structure of this scaffold is a key factor in its potential for drug development.

Recent studies have also focused on the safety profile of 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid. While the molecule shows promising therapeutic potential, its toxicity and pharmacokinetic properties require further investigation. Researchers are currently exploring the use of advanced computational models to predict the behavior of this compound in vivo. These models can help identify potential toxicological risks and guide the optimization of the molecule for clinical applications. The integration of computational tools with experimental studies is expected to accelerate the development of this compound into a viable therapeutic option.

Looking ahead, the 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid scaffold is poised to play a significant role in the next generation of therapeutics. The combination of its unique structural features and its adaptability to various modifications makes it a versatile platform for drug discovery. As research in this area continues to evolve, it is anticipated that this compound will contribute to the development of novel treatments for a wide range of diseases. The ongoing efforts in this field are expected to yield groundbreaking advancements in the treatment of neurological and metabolic disorders.

In conclusion, 1-(1,3-oxazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid represents a promising molecular scaffold with significant potential in modern pharmaceutical development. The unique combination of its structural features and functional versatility makes it an attractive candidate for the design of targeted therapeutics. As research in this area continues to advance, it is expected that this compound will play a vital role in the development of new treatments for a variety of diseases. The continued exploration of this scaffold is likely to yield important insights into the mechanisms of drug action and the development of more effective therapeutic strategies.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd